

An In-depth Technical Guide to the Chemical Properties of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexylidenecyclohexane

Cat. No.: B110181

[Get Quote](#)

Abstract

Cyclohexylidenecyclohexane, with the chemical formula $C_{12}H_{20}$, is a disubstituted alkene notable for its unique structural and chemical characteristics. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, and reactivity. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or reference molecule. The information is presented with detailed experimental protocols, structured data tables for clarity, and graphical representations of key processes to facilitate understanding.

Introduction

Cyclohexylidenecyclohexane, also known as bicyclohexylidene, is an unsaturated hydrocarbon consisting of two cyclohexane rings connected by a double bond. Its molecular structure results in specific stereochemical and electronic properties that influence its reactivity. While not a naturally occurring compound, it serves as a valuable intermediate in organic synthesis. Notably, it is a versatile reactant derived from cyclohexanone and is used in the synthesis of Lomustine, an effective antitumor agent^{[1][2]}. This guide delves into the core chemical attributes of this compound.

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of **cyclohexylidenecyclohexane** have been determined through various experimental and computational methods. These quantitative data

are crucial for its application in chemical reactions and for predicting its behavior under different conditions.

Table 1: General and Physical Properties

Property	Value	Unit	Source
Molecular Formula	C ₁₂ H ₂₀	-	[3] [4]
Molecular Weight	164.29	g/mol	[3] [5]
Melting Point	55	°C	[1] [2] [6]
Boiling Point	237.6	°C	[6]
236-237	°C		[1] [2]
Density	0.934	g/cm ³	[6]
0.0109 (at 15°C)	g/cm ³		[1] [2]
Flash Point	81.2	°C	[1] [6]
Refractive Index	1.514	-	[6]
Vapor Pressure	0.1 ± 0.2 (Predicted)	mmHg at 25°C	[6]
Octanol/Water Partition Coeff. (logP)	4.211	-	[5] [6]
Water Solubility (log ₁₀ WS)	-4.49 (Crippen Calculated)	mol/L	[5]

Table 2: Thermodynamic Properties

Property	Value	Unit	Source
Enthalpy of Formation (ΔfH°gas)	-106.85 (Joback Calculated)	kJ/mol	[5]
Gibbs Free Energy of Formation (ΔfG°)	125.18 (Joback Calculated)	kJ/mol	[5]
Enthalpy of Fusion (ΔfusH°)	8.81 (Joback Calculated)	kJ/mol	[5]
Enthalpy of Vaporization (ΔvapH°)	45.40 (Joback Calculated)	kJ/mol	[5]
Ionization Energy (IE)	8.16 ± 0.02	eV	[5]
Critical Temperature (Tc)	768.58 (Joback Calculated)	K	[5]
Critical Pressure (Pc)	2805.41 (Joback Calculated)	kPa	[5]

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and identification of **cyclohexylidenecyclohexane**.

- ¹H NMR Spectroscopy: The proton NMR spectrum of **cyclohexylidenecyclohexane** is expected to show signals for two main types of protons: the aliphatic protons on the cyclohexane rings and the vinylic protons are absent due to the exocyclic double bond. The aliphatic protons would appear as complex multiplets in the upfield region (typically 1.0-2.5 ppm), similar to cyclohexane itself. The chemical environment of the protons alpha to the double bond would be slightly shifted downfield compared to the other ring protons.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the sp²-hybridized carbons of the double bond in the downfield region (typically 120-140 ppm). The sp³-hybridized carbons of the cyclohexane rings would appear in the upfield region (typically 20-40 ppm).

- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. For **cyclohexylidenecyclohexane**, the most characteristic absorption would be the C=C stretching vibration, expected around 1650 cm^{-1} . This peak distinguishes it from its saturated analog, bicyclohexyl. Additionally, C-H stretching absorptions for the sp^3 hybridized carbons would be observed just below 3000 cm^{-1} .
- Mass Spectrometry (MS): In mass spectrometry, **cyclohexylidenecyclohexane** would exhibit a molecular ion peak (M^+) at an m/z ratio corresponding to its molecular weight, 164.29[3]. Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane rings.

Synthesis and Reactivity

Experimental Synthesis Protocols

Several methods for the synthesis of **cyclohexylidenecyclohexane** have been reported.

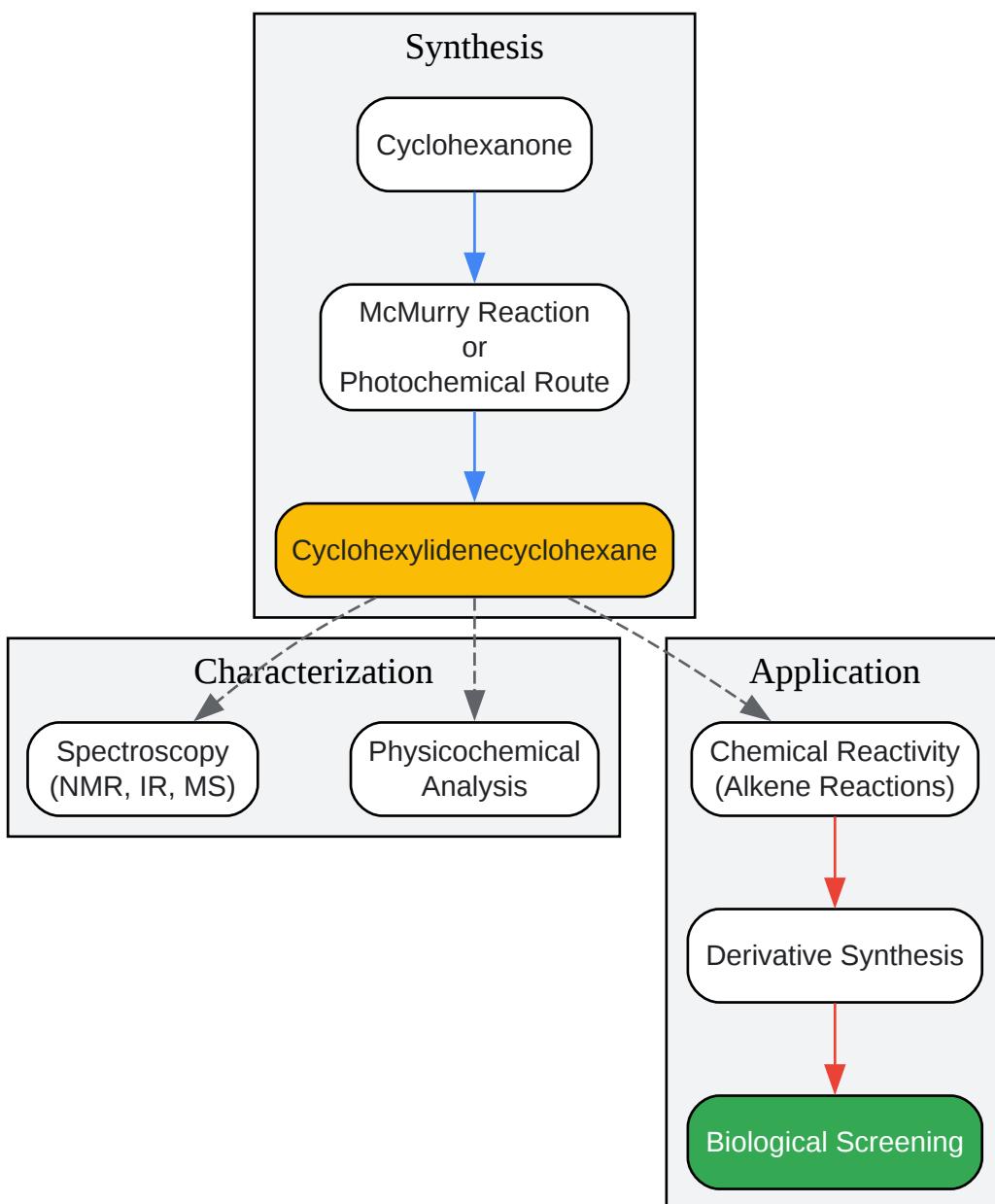
Protocol 1: Photochemical Synthesis from Dispiro[5.1.5.1]tetradecane-7,14-dione[7]

This method provides a simple and high-yield route to the target compound.

- Apparatus: A Hanovia 450-watt immersion photochemical reactor equipped with a side arm for monitoring gas evolution is used.
- Procedure: a. Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride in the reactor. b. Irradiate the solution. Carbon monoxide evolution should begin within a few minutes. c. Continue irradiation for 8–10 hours, or until gas evolution ceases. d. Remove most of the solvent on a steam bath. e. Transfer the residual oil to a sublimator and evacuate the system to remove any remaining methylene chloride. f. Sublime the semisolid residue at 45°C (1 mm) to yield crude **cyclohexylidenecyclohexane** (approx. 7 g, 63%). g. Recrystallize the product from methanol to obtain the pure compound (approx. 5.5 g).

Protocol 2: Synthesis via Grignard Reaction and Decarboxylation[7]

This multi-step synthesis offers an alternative route.


- Treat ethyl 1-bromocyclohexanecarboxylate with magnesium in anhydrous ether-benzene.

- Add cyclohexanone to the reaction mixture to yield ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate.
- Perform dehydration and saponification to give 1-(1-cyclohexenyl)cyclohexanecarboxylic acid.
- Decarboxylate the acid at 195°C to yield **cyclohexylidenecyclohexane**. The overall yield for this method is reported to be around 8%.^[7]

Protocol 3: McMurry Reaction

The McMurry reaction, which involves the reductive coupling of two ketone molecules using a titanium(III) chloride and a reducing agent (like Zn-Cu couple), is a common method for synthesizing alkenes. In this case, two molecules of cyclohexanone are coupled.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. CYCLOHEXYLIDENECYCLOHEXANE | 4233-18-5 [chemicalbook.com]
- 3. Cyclohexylidenecyclohexane | C12H20 | CID 138159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Cyclohexylidenecyclohexane (CAS 4233-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Cyclohexylidenecyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110181#cyclohexylidenecyclohexane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com